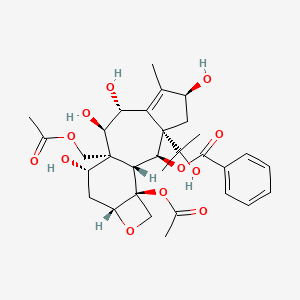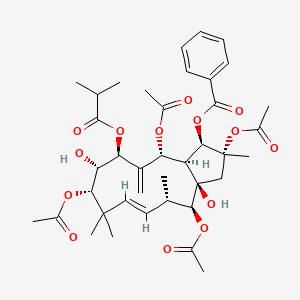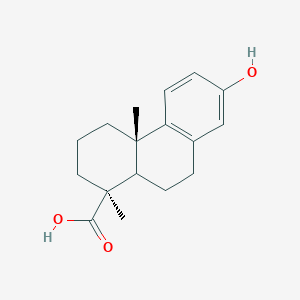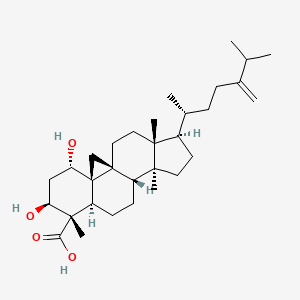
13-O-Deacetyltaxumairol Z
概要
説明
科学的研究の応用
13-O-Deacetyltaxumairol Z has several applications in scientific research, including:
作用機序
Target of Action
13-O-Deacetyltaxumairol Z is a natural compound isolated from extracts of the Formosan Taxus mairei The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known to be an inhibitor
Biochemical Pathways
Given its origin from the taxus species, it may share some similarities with other taxane diterpenoids, which are known to interfere with microtubule function
Result of Action
As an inhibitor , it likely interferes with the normal function of its target molecules, leading to changes at the cellular level. More research is needed to elucidate these effects.
生化学分析
Biochemical Properties
13-O-Deacetyltaxumairol Z plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with microtubule-associated proteins, stabilizing microtubules and preventing their depolymerization. This interaction is crucial in the context of its potential anti-cancer properties, as it can inhibit cell division by stabilizing microtubules .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This binding interaction is critical for its role in disrupting mitotic spindle formation, leading to cell cycle arrest at the G2/M phase. Furthermore, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as myelosuppression and neurotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can also exert biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion and active transport. Once inside the cell, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with microtubules. Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins. Post-translational modifications, such as phosphorylation, can also affect its localization and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-O-Deacetyltaxumairol Z typically involves the extraction and isolation from the bark of Taxus species. The process includes several steps of purification and characterization to ensure the compound’s purity and structural integrity .
Industrial Production Methods: Most of the available compound is obtained through extraction from natural sources .
化学反応の分析
Types of Reactions: 13-O-Deacetyltaxumairol Z can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
類似化合物との比較
- Taxayunnansin A
- 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
- 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
- Taxuspine W
- Taxin B
Comparison: 13-O-Deacetyltaxumairol Z is unique due to its specific structural features and biological activities. Compared to other taxane diterpenoids, it has distinct functional groups that contribute to its unique reactivity and potential therapeutic applications .
特性
IUPAC Name |
[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPGQOGNFFVNFT-LPRGFTSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the structure of 13-O-Deacetyltaxumairol Z determined?
A2: The researchers utilized extensive two-dimensional (2D) nuclear magnetic resonance (NMR) analysis to determine the structure of this compound []. This technique allows for the identification of individual atoms and their connections within a molecule, leading to the complete structural assignment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







